1-(2-pyridinylmethyl)azocane
Description
Contextualizing Azocane-Containing Scaffolds in Chemical Research
The azocane (B75157) ring, a saturated eight-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry. nih.govsciensage.info Such eight-membered rings are found in a variety of natural products and biologically active molecules, though they are less common than their five- and six-membered counterparts. nih.govnih.gov The synthesis of these larger rings can be challenging due to unfavorable enthalpic and entropic barriers. nih.gov However, their unique conformational flexibility allows them to present appended functional groups in a distinct three-dimensional space, which can be advantageous for binding to biological targets. mdpi.com The azocane moiety can serve as a versatile scaffold in the design of new therapeutic agents. mdpi.com
The Significance of Pyridinylmethyl Moieties in Synthetic and Biological Chemistry
The pyridinylmethyl group is a common and important feature in a wide array of functional molecules. The pyridine (B92270) ring itself is a key component in many biologically active compounds and serves as a fundamental building block in synthetic chemistry. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, properties that are crucial for biological interactions. scirp.org
The introduction of a methyl linker to the pyridine ring to form a pyridinylmethyl moiety provides rotational flexibility and acts as a spacer, allowing the pyridine to orient itself optimally for interactions with target molecules. mdpi.com This moiety is found in compounds developed as anticancer agents, highlighting its importance in medicinal chemistry. mdpi.comevitachem.com Furthermore, pyridinylmethyl groups are integral components of ligands used in coordination chemistry and catalysis. nih.gov For instance, tris(2-pyridylmethyl)amine (B178826) (TPA) is a well-known ligand that forms stable and catalytically active complexes with a variety of metals. nih.gov
Evolution of Research Interest in 1-(2-pyridinylmethyl)azocane and Related Structures
Direct research interest in this compound appears to be nascent. However, the broader classes of N-substituted azocanes and pyridinylmethyl-containing compounds have seen continuous research interest. The synthesis of N-substituted cyclic amines, including azocanes, is a fundamental area of organic chemistry, often involving nucleophilic substitution reactions.
The interest in combining pyridine-containing ligands with various scaffolds for biological evaluation or catalytic applications remains high. For example, research into pyridinylmethylamines as ligands for metal complexes has been ongoing, with applications in supramolecular chemistry and as sensors. nih.gov The development of novel pyridinyl-containing derivatives for potential use as anticancer agents or enzyme inhibitors is also an active area of research. This sustained interest in related structures suggests that compounds like this compound may become targets for future investigation as researchers seek to explore novel chemical space.
Interdisciplinary Perspectives in this compound Research
The potential research surrounding this compound is inherently interdisciplinary. Its synthesis and characterization fall squarely within the domain of synthetic organic chemistry . Given the known biological activities of related compounds, medicinal chemistry and chemical biology would be key disciplines to explore its potential as a therapeutic agent. mdpi.commdpi.com The ability of the pyridinylmethyl moiety to coordinate with metal ions opens up avenues in coordination chemistry and catalysis , where it could be investigated as a ligand for new metal complexes with interesting reactivity or catalytic properties.
The table below summarizes the key research areas and the roles of the structural moieties of this compound.
| Research Area | Key Structural Moiety | Rationale |
| Medicinal Chemistry | Azocane & Pyridinylmethyl | The azocane scaffold provides a unique 3D structure, while the pyridine can interact with biological targets. mdpi.commdpi.com |
| Coordination Chemistry | Pyridinylmethyl | The nitrogen atom of the pyridine is an excellent coordination site for metal ions. scirp.orgnih.gov |
| Catalysis | Pyridinylmethyl | Metal complexes of pyridinylmethyl ligands can exhibit catalytic activity. |
| Synthetic Chemistry | Full Compound | Development of efficient synthetic routes to this and related structures is a fundamental research goal. |
Structure
3D Structure
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)azocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-6-10-15(11-7-3-1)12-13-8-4-5-9-14-13/h4-5,8-9H,1-3,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVKJSXAZALWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Pyridinylmethyl Azocane and Its Derivatives
Established Synthetic Pathways for Azocane (B75157) Ring Systems
The construction of eight-membered nitrogen-containing heterocycles, such as azocane, is a notable challenge in organic synthesis due to unfavorable enthalpic and entropic factors associated with forming medium-sized rings. rsc.org Nevertheless, a variety of synthetic strategies have been developed to overcome these hurdles.
Direct cyclization of acyclic precursors is a fundamental approach to forming heterocyclic rings. These methods often involve the formation of one or two carbon-nitrogen bonds in the ring-closing step.
One-pot reactions that assemble multiple components have been developed for efficiency. For instance, a general method for synthesizing three- to seven-membered azacycloalkanes involves an asymmetric conjugate addition of a lithium amide to an enoate, followed by alkylation with an α,ω-dihaloalkane. acs.orgnih.gov While this specific method targets rings up to seven members (azepanes), the principle of intramolecular cyclization of a linear precursor containing terminal reactive groups remains a cornerstone of azocane synthesis. A common strategy involves the cyclization of ω-aminonitriles, often requiring protic acids or microwave assistance to promote the ring closure. beilstein-journals.org
Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating these reactions. The cyclocondensation of primary amines with long-chain dihalides in an alkaline aqueous medium under microwave irradiation provides a straightforward, one-pot approach to various N-azacycloalkanes, including azepanes. nih.gov Rhodium-catalyzed cycloaddition-fragmentation processes offer a more modern and modular entry into substituted azocanes from readily available N-cyclopropylacrylamides, showcasing the power of transition-metal catalysis in building complex ring systems. acs.orgnih.gov
Table 1: Comparison of Selected Cyclization Strategies for Azacycloalkanes
| Method | Precursors | Key Features | Ring Sizes | Citation |
|---|---|---|---|---|
| Asymmetric One-Pot [N + 2 + n] Cyclization | Lithium amide, enoate, α,ω-dihaloalkane | Enantio- and diastereoselective; one-pot procedure. | 3- to 7-membered | acs.orgnih.gov |
| Microwave-Assisted Cyclization | ω-Arylaminonitriles | Promoted by polyphosphoric acid esters; rapid reaction times. | 5- to 7-membered | beilstein-journals.org |
| Microwave-Assisted N-Heterocyclization | Primary amines, dihalides | Green chemistry approach using an aqueous medium. | 4- to 7-membered | nih.gov |
Ring expansion reactions provide an elegant pathway to medium-sized rings from more easily accessible smaller rings, such as piperidines. A notable strategy involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines to furnish their azocane counterparts. rsc.orgrsc.org This method is advantageous as it can be mild, tolerant of various functional groups, and can proceed with high enantioretention. rsc.org
Another powerful technique is the ring expansion of azetidiniums. Bicyclic azetidinium intermediates can be transformed into larger five- to eight-membered nitrogen heterocycles through nucleophilic ring-opening. researchgate.net For example, trifluoromethyl-substituted azocanes can be accessed from 2-(trifluoropropan-2-ol) piperidines via a metal-free ring-expansion that proceeds through a bicyclic azetidinium intermediate. researchgate.net
While less common for azocane synthesis, ring contraction strategies are also a part of the synthetic chemist's toolkit for creating different ring sizes. wikipedia.org These reactions, such as the Favorskii rearrangement or pinacol-type rearrangements, typically transform larger rings into smaller, more strained systems and are thus less frequently applied for the synthesis of medium rings like azocane. wikipedia.orgnih.gov
Table 2: Overview of Ring Expansion Methods for Azocane Synthesis
| Starting Ring | Method | Key Features | Citation |
|---|---|---|---|
| Piperidine (B6355638) | Palladium-Catalyzed Rearrangement | Two-carbon expansion of 2-alkenyl piperidines; stereoselective. | rsc.orgrsc.org |
| Piperidine | Metal-Free Expansion via Azetidinium | Forms α-trifluoromethyl azocanes from piperidine precursors. | researchgate.net |
Approaches to Introducing the Pyridinylmethyl Moiety
Once the azocane ring is formed, the final step in synthesizing the target compound is the attachment of the 2-pyridinylmethyl group to the secondary amine. This is typically achieved through N-alkylation or reductive amination.
N-alkylation is a fundamental transformation in amine chemistry. wikipedia.org The most direct approach for synthesizing 1-(2-pyridinylmethyl)azocane is the nucleophilic substitution reaction between azocane and a suitable 2-pyridinylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. In this SN2 reaction, the nitrogen atom of the azocane ring acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the pyridinylmethyl halide and displacing the halide to form the desired C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
While direct alkylation is common, alternative methods are continuously being developed. Transition-metal-free direct N-alkylation of amines using alcohols, operating through a "borrowing hydrogen" mechanism, represents a greener alternative. rsc.org This would involve the reaction of azocane with 2-pyridinemethanol.
Reductive amination offers another robust method for N-alkylation. This one-pot procedure involves the reaction of the secondary amine (azocane) with an aldehyde (2-pyridinecarboxaldehyde). The initial reaction forms a hemiaminal intermediate, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product.
A variety of reducing agents can be employed, but mild hydrides are often preferred to avoid the reduction of the pyridine (B92270) ring or the starting aldehyde. A mild and efficient one-pot reductive amination of aldehydes and ketones can be achieved using α-picoline-borane as the reducing agent. organic-chemistry.org This method has proven effective in various solvents, including methanol (B129727) and water, and even under neat conditions, highlighting its versatility and applicability in green chemistry. organic-chemistry.org
Multi-Step Organic Synthesis Techniques
The synthesis of this compound is inherently a multi-step process that requires the logical combination of the reactions discussed above. youtube.comlibretexts.org A typical synthetic pathway would begin with the construction of the core azocane heterocycle, followed by the introduction of the pyridinylmethyl substituent.
A representative multi-step synthesis could be envisioned as follows:
Azocane Ring Formation: A suitable acyclic precursor, such as a 1,7-amino-haloalkane, undergoes intramolecular cyclization to form azocane. Alternatively, a 2-alkenylpiperidine derivative could be subjected to a palladium-catalyzed two-carbon ring expansion to yield the azocane ring. rsc.org
Purification: The synthesized azocane is purified using standard laboratory techniques such as distillation or chromatography.
N-Alkylation: The purified azocane is then reacted with 2-(chloromethyl)pyridine hydrochloride in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile) to afford this compound.
Final Purification: The final product is isolated and purified from the reaction mixture.
Each step in such a sequence requires careful optimization of reaction conditions (temperature, solvent, catalyst, etc.) to maximize yield and minimize the formation of byproducts. The strategic planning, often involving retrosynthetic analysis, is crucial for devising an efficient and successful synthesis. libretexts.org
Sequential Reaction Schemes
Sequential synthesis provides a controlled, step-by-step approach to building the target molecule. Two primary and well-established methods are direct N-alkylation and reductive amination.
N-Alkylation Approach: This is a direct and common method for forming C-N bonds. It involves the reaction of azocane, a cyclic secondary amine, with a pyridinylmethyl electrophile, typically a 2-picolyl halide such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct. The nitrogen atom of the azocane acts as a nucleophile, attacking the benzylic carbon of the pyridinylmethyl halide and displacing the halide to form the desired tertiary amine. This type of alkylation is a fundamental transformation in organic synthesis. rsc.orgvisnav.inresearchgate.net
Reductive Amination Approach: This versatile two-step, one-pot sequence begins with the reaction of azocane and pyridine-2-carbaldehyde. These two components first undergo a condensation reaction to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product, this compound. This method avoids the need to prepare and handle potentially unstable alkyl halides. rsc.orgnih.gov A variety of reducing agents can be employed, with selectivity being key to prevent the reduction of the starting aldehyde.
| Method | Reactants | Typical Reagents & Conditions | Description |
| N-Alkylation | Azocane, 2-(Chloromethyl)pyridine HCl | Base (e.g., K₂CO₃, NaOH, Et₃N), Solvent (e.g., DMF, Acetonitrile), PTC (optional) researchgate.net | Nucleophilic substitution where the azocane nitrogen attacks the electrophilic methylene carbon of the picolyl chloride. |
| Reductive Amination | Azocane, Pyridine-2-carbaldehyde | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, α-picoline-borane) rsc.orgorganic-chemistry.org, Acid catalyst (e.g., AcOH), Solvent (e.g., MeOH, DCM) | Condensation to an iminium ion, followed by in situ reduction to the tertiary amine. |
One-Pot Synthetic Protocols
One-pot syntheses enhance efficiency by combining multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, solvents, and resources. The reductive amination of pyridine-2-carbaldehyde with azocane is ideally suited for a one-pot protocol. organic-chemistry.orgdoi.org
In this setup, the aldehyde, the amine, and a mild, chemoselective reducing agent are mixed together. The reducing agent must be capable of reducing the iminium ion intermediate as it forms, but not the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are classic reagents for this purpose due to their reduced reactivity toward aldehydes and ketones at neutral or slightly acidic pH. youtube.com More modern and less toxic alternatives, such as α-picoline-borane, have also proven highly effective and can be used in various solvents, including methanol, water, or even under neat conditions, highlighting a green chemistry advantage. organic-chemistry.orgresearchgate.net
Green Chemistry Approaches in this compound Synthesis
Adopting green chemistry principles is crucial for developing sustainable synthetic processes. This involves using safer reagents, reducing energy consumption, and minimizing waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. organic-chemistry.orgresearchgate.net The synthesis of N-substituted cyclic amines and various heterocyclic compounds has been shown to benefit significantly from this technology. organic-chemistry.orgresearchgate.net Both the N-alkylation and one-pot reductive amination routes to this compound could be adapted for microwave conditions, potentially offering a more efficient and environmentally benign synthesis. researchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to Days | Minutes | organic-chemistry.orgresearchgate.net |
| Energy Input | High (bulk heating) | Lower (direct molecular heating) | researchgate.net |
| Yield | Variable | Often Higher | researchgate.net |
| Solvent Use | Often requires high-boiling solvents | Can use less solvent or solvent-free conditions | organic-chemistry.org |
Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a technique where one of the starting materials is covalently bound to an insoluble solid support (resin). This methodology simplifies the synthetic process immensely, as excess reagents and byproducts can be removed by simple filtration, eliminating the need for complex chromatographic purification steps. nih.govthieme-connect.com It is particularly well-suited for the preparation of chemical libraries for high-throughput screening. thieme-connect.comresearchgate.net
For this compound, two main strategies could be envisioned:
Azocane on Resin: Azocane could be attached to a suitable resin. This immobilized amine would then be treated with a solution of 2-pyridylmethyl halide. After the reaction, the resin is washed, and the desired product is cleaved from the solid support.
Pyridine on Resin: A pyridine precursor, such as 2-formylpyridine or a picolyl halide, could be anchored to the resin. The resin-bound substrate would then be reacted with a solution of azocane, followed by cleavage to release the final product. The use of REM resins, for example, has been specifically developed for the synthesis of tertiary amines. nih.govthieme-connect.com
Catalytic Methodologies (e.g., Transition Metal Catalysis)
Transition Metal Catalysis: Reductive amination can be catalyzed by various transition metal complexes. For instance, iridium complexes have been shown to effectively catalyze the reductive alkylation of amines with aldehydes. organic-chemistry.org Rhodium-catalyzed cycloaddition-fragmentation strategies have been developed for modular access to substituted azocanes, showcasing advanced methods for constructing the eight-membered ring itself. acs.org
Organocatalysis: In recent years, organocatalysis has become a major field in asymmetric synthesis. For creating chiral derivatives of this compound, a chiral phosphoric acid could potentially be used to catalyze an asymmetric N-alkylation, generating an enantioenriched product. nih.gov
| Catalyst Type | Example Catalyst | Applicable Reaction | Reference |
| Iridium Complex | [Cp*IrCl₂]₂ | Reductive Amination | organic-chemistry.org |
| Rhodium Complex | [Rh(cod)₂]OTf / Phosphine Ligand | Azocane Ring Synthesis | acs.org |
| Palladium Complex | Pd/C | Reductive Amination | organic-chemistry.org |
| Chiral Phosphoric Acid | TRIP | Asymmetric N-Alkylation | nih.gov |
Functionalization and Derivatization Strategies for this compound
Once the core structure of this compound is synthesized, it can be further modified to create a library of derivatives. Functionalization can be targeted at three main positions: the pyridine ring, the azocane ring, or the methylene bridge.
Pyridine Ring Functionalization: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. More modern methods, such as transition-metal-catalyzed C-H bond functionalization, offer powerful tools for selectively introducing substituents at various positions on the pyridine ring. nih.gov
Azocane Ring Functionalization: The C-H bonds of the azocane ring are potential sites for modification. Directed C-H functionalization of cyclic amines is an active area of research, allowing for the introduction of various functional groups onto the saturated ring system. thieme-connect.com Biocatalytic approaches using engineered enzymes like cytochrome P450s have also shown promise for intramolecular C-H amination to form complex heterocyclic systems from substrates containing cyclic amines. researchgate.net
Methylene Bridge Functionalization: The methylene group connecting the two rings is benzylic and thus activated. It is possible to deprotonate this position using a strong base, creating a carbanion that can then react with various electrophiles. This strategy has been successfully demonstrated for the functionalization of the related tris(2-pyridylmethyl)amine (B178826) (TPA) ligand scaffold. rsc.org
Modifications of the Pyridine Ring
The pyridine ring of this compound is a key site for structural modification, allowing for the fine-tuning of the molecule's electronic and steric properties. A range of modern synthetic methods can be employed to introduce various functional groups onto this heterocyclic system.
Direct C-H functionalization represents a powerful strategy for modifying the pyridine ring without the need for pre-installed functional groups, enhancing atom economy. researchgate.net One notable method is the Minisci-type reaction, which involves the addition of radical species to the electron-deficient pyridine ring. For instance, a direct position-selective C-4 alkylation of pyridines can be achieved through a Minisci-type decarboxylative alkylation. nih.gov This approach has been made highly regioselective by using a temporary maleate-derived blocking group at the C2 and C6 positions, directing the alkylation specifically to the C-4 position. nih.gov
Another common strategy involves the activation of the pyridine ring via N-oxidation. Pyridine N-oxides can be readily prepared and subsequently reacted with various nucleophiles. For example, treatment of pyridine N-oxides with Grignard reagents can introduce alkyl or aryl substituents, primarily at the C2 position. researchgate.net
Transition-metal-catalyzed cross-coupling reactions are also extensively used for the derivatization of pyridines. researchgate.net These reactions typically require a halogenated pyridine precursor (e.g., bromo- or chloro-pyridine) which can be coupled with a variety of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling), to introduce a wide array of substituents. nih.gov Furthermore, visible-light-driven photocatalysis has emerged as a mild and efficient method for pyridine functionalization. Using an organic photocatalyst like quinolinone, phosphinoyl and carbamoyl (B1232498) radicals can be generated and added to pyridinium (B92312) derivatives with high site-selectivity. acs.org
The table below summarizes key methodologies for pyridine ring modification.
| Methodology | Reagents/Conditions | Position(s) Functionalized | Notes |
| Minisci-type Alkylation | Carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ | C2/C4 | Radical-based addition to electron-deficient ring. |
| Directed C-4 Alkylation | Maleate blocking group, Minisci conditions | C4 | High regioselectivity for the C-4 position. nih.gov |
| N-Oxide Alkylation | mCPBA (for N-oxide), Grignard reagent | C2 | Utilizes an activated N-oxide intermediate. researchgate.net |
| Suzuki Coupling | Bromo-pyridine, boronic acid, Pd catalyst | C2, C3, or C4 | Versatile method for C-C bond formation. |
| Photocatalytic Addition | Quinolinone photocatalyst, radical precursor | Site-selective | Mild, transition-metal-free conditions. acs.org |
Functionalization of the Azocane Skeleton
The functionalization of the eight-membered azocane ring is synthetically more challenging compared to smaller, more common nitrogen heterocycles. semanticscholar.org The construction of the ring itself can be accomplished through methods such as the reductive amination of pyridine-2-carboxaldehyde with azocane or the alkylation of azocane with 2-(chloromethyl)pyridine. rsc.orgyoutube.comyoutube.com However, introducing substituents onto the azocane carbon skeleton often requires multi-step sequences or advanced cyclization strategies.
One approach involves building a functionalized azocane ring from acyclic precursors. For example, a (7+1) carbonylative cycloaddition of specific cyclopropylacrylamides has been used to construct functionalized azocane cores, a strategy employed in the total synthesis of natural products like (R)-otonecine. bris.ac.uk Another method describes the synthesis of a highly functionalized benzoazocane derivative through an intramolecular 1,4-addition of an enolate generated from an N-cinnamoyl aminoacetophenone precursor. semanticscholar.org
For pre-formed azocane rings, functionalization can be achieved by leveraging the chemistry of the corresponding unsaturated azocine (B12641756) derivatives. A route starting from N-benzylpyridinium salts can yield azocine intermediates. researchgate.net These can be converted to their iminium salts, which then undergo regioselective nucleophilic addition. Reagents like hydride or Grignard reagents tend to attack the 2-position, while softer nucleophiles such as azide (B81097) or phenylthiolate add to the 6-position. researchgate.net Subsequent reduction of the remaining double bond would yield a functionalized azocane.
The table below outlines strategies for accessing functionalized azocane derivatives.
| Strategy | Key Reaction | Starting Materials | Notes |
| Ring Construction | (7+1) Carbonylative Cycloaddition | Cyclopropylacrylamides | Builds a functionalized azocane ring. bris.ac.uk |
| Intramolecular Addition | 1,4-Michael Addition | N-cinnamoyl aminoacetophenone | Forms a benzoazocane derivative. semanticscholar.org |
| Nucleophilic Addition | Addition to Azocine Iminium Salt | Azocine, various nucleophiles | Offers regioselective functionalization. researchgate.net |
| Ring Expansion | Not specified | Piperidine derivatives | Mentioned as a potential general route. evitachem.com |
Linker Chemistry for Conjugates and Hybrids
The this compound scaffold can be incorporated into larger molecular constructs, such as small molecule-drug conjugates (SMDCs), through the use of chemical linkers. researchgate.netfrontiersin.org The linker is a crucial component that connects the core molecule to another entity (e.g., a cytotoxic payload, a targeting ligand, or a polymer) and its design influences the stability, solubility, and release mechanism of the final conjugate. frontiersin.org
Linkers are broadly categorized as cleavable or non-cleavable. researchgate.net
Cleavable linkers are designed to be stable in systemic circulation but are cleaved to release the active molecule in response to specific triggers within the target environment, such as enzymes or pH. nih.govunimi.it A widely used class of cleavable linkers are peptide-based, for example, the valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by lysosomal proteases like cathepsin B. unimi.itiris-biotech.de These are often used in conjunction with a self-immolative spacer, such as p-aminobenzyl alcohol (PABA), which fragments after the initial cleavage event to ensure the release of the unmodified drug. iris-biotech.de
Non-cleavable linkers remain attached to the payload after the carrier part of the conjugate (e.g., an antibody) is degraded. The resulting drug-linker-amino acid complex must retain biological activity.
The conjugation chemistry depends on the available functional groups on both the this compound derivative and the molecule it is being conjugated to. Functional groups like amines, carboxylic acids, alcohols, or thiols can be introduced onto either the pyridine or azocane ring to serve as handles for linker attachment. For example, a secondary amine on the azocane ring could be coupled to a Val-Cit-PABA linker. iris-biotech.de
Bioorthogonal chemistry provides a powerful set of tools for creating conjugates under mild, physiological conditions without interfering with biological processes. researchgate.netnih.gov These reactions involve pairs of mutually reactive groups that are abiotic. Key examples include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An azide-functionalized molecule reacts with a strained alkyne (e.g., a cyclooctyne) without the need for a copper catalyst.
Inverse-Electron-Demand Diels-Alder (IEDDA): A tetrazine reacts rapidly and specifically with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), releasing nitrogen gas. nih.gov
These bioorthogonal reactions are often used in a modular or "click chemistry" approach. A derivative of this compound could be functionalized with an azide, which can then be "clicked" onto a targeting moiety bearing a cyclooctyne. Convergent synthetic strategies, such as combining Ugi multicomponent reactions with click chemistry, allow for the rapid diversification of linkers to optimize the pharmacokinetic properties of the final conjugate. frontiersin.org
| Linker Type | Cleavage Mechanism | Example | Conjugation Chemistry |
| Peptide Linker | Enzymatic (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) | Amide bond formation |
| Hydrazone Linker | Acid-catalyzed hydrolysis (low pH) | Hydrazone bond | Reaction of a ketone/aldehyde with a hydrazine |
| Disulfide Linker | Reductive cleavage (e.g., Glutathione) | Dithio-group | Thiol-disulfide exchange |
| Non-cleavable | Proteolytic degradation of carrier | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Thiol-maleimide addition |
| Bioorthogonal | Click Chemistry | Azide + Strained Alkyne (SPAAC) | Cycloaddition reaction |
Due to the absence of publicly available scientific literature containing the specific spectroscopic and analytical data for the chemical compound "this compound," it is not possible to generate the requested article. Extensive searches for experimental or theoretical data regarding the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this particular molecule did not yield any relevant research findings.
The required detailed information for the specified sections and subsections, including:
Spectroscopic and Analytical Characterization of 1 2 Pyridinylmethyl Azocane
Vibrational Spectroscopy
Fourier-Transform Raman (FT-Raman) Spectroscopy
is not present in the accessible scientific databases and literature. Therefore, the creation of an accurate and informative article strictly adhering to the provided outline cannot be accomplished.
Analysis of Molecular Vibrational Modes
The vibrational spectrum is anticipated to be complex, with distinct regions corresponding to stretching and bending vibrations.
Expected Vibrational Modes of 1-(2-pyridinylmethyl)azocane:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyridine (B92270) Ring | C-H stretching | 3100 - 3000 |
| C=C and C=N stretching | 1600 - 1400 | |
| C-H in-plane bending | 1300 - 1000 | |
| Ring breathing | ~1000 | |
| C-H out-of-plane bending | 900 - 650 | |
| Azocane (B75157) Ring | C-H stretching (asymmetric and symmetric) | 2950 - 2850 |
| CH₂ scissoring | 1470 - 1440 | |
| CH₂ wagging and twisting | 1350 - 1150 | |
| C-N stretching | 1250 - 1020 | |
| C-C stretching | 1200 - 800 | |
| Methylene (B1212753) Bridge (-CH₂-) | C-H stretching | 2950 - 2850 |
| CH₂ scissoring | ~1450 |
Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
The pyridine ring vibrations are expected to show characteristic aromatic C-H stretching modes above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. The substitution pattern on the pyridine ring will influence the exact positions and intensities of the C-H in-plane and out-of-plane bending modes.
The azocane ring, being a saturated heterocyclic amine, will be characterized by the aliphatic C-H stretching vibrations of its methylene groups, which are expected in the 2950-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the azocane ring is also a key diagnostic feature. The large, flexible nature of the eight-membered azocane ring may give rise to a complex set of conformational isomers, which could lead to a broadening of the spectral bands.
The methylene bridge connecting the pyridinyl and azocane moieties will exhibit vibrational modes typical of an alkyl chain, overlapping with the signals from the azocane ring. A detailed assignment of these modes would typically require computational modeling, such as Density Functional Theory (DFT) calculations, to complement experimental data.
Mass Spectrometry (MS) Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar, and often non-volatile, compounds like this compound. In ESI-MS, the analyte is typically dissolved in a polar solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺.
For this compound (molecular formula C₁₃H₂₀N₂), the expected monoisotopic mass is 204.1626 g/mol . Therefore, in a positive ion mode ESI-MS spectrum, the most prominent peak would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 205.1704.
Expected ESI-MS Data for this compound:
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule | [C₁₃H₂₀N₂ + H]⁺ | 205.1704 |
| Sodium Adduct | [C₁₃H₂₀N₂ + Na]⁺ | 227.1524 |
| Potassium Adduct | [C₁₃H₂₀N₂ + K]⁺ | 243.1263 |
Note: The presence and abundance of adducts can depend on the sample purity and the solvents and additives used in the ESI-MS analysis.
Application in Structural Elucidation and Purity Assessment
Mass spectrometry is a powerful tool for the structural elucidation and purity assessment of synthesized compounds. The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this compound.
Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structure. By selecting the protonated molecule (m/z 205.1704) as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. Expected fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the azocane ring, or the fragmentation of the azocane ring itself. For instance, a common fragmentation could be the loss of the azocane ring, leading to a fragment corresponding to the pyridinylmethyl cation.
Furthermore, ESI-MS is highly sensitive for detecting impurities. The presence of unexpected ions in the mass spectrum can indicate residual starting materials, by-products from the synthesis, or degradation products, thus providing a robust method for assessing the purity of a sample of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electron Absorption and Emission Spectra Analysis
The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to be dominated by the electronic transitions within the pyridine chromophore. The azocane ring, being a saturated aliphatic system, does not absorb significantly in the UV-Vis region.
The pyridine moiety typically exhibits two main absorption bands. A strong absorption band is expected at shorter wavelengths, generally below 220 nm, corresponding to a π → π* transition. A weaker band, often showing some vibrational fine structure, is anticipated at longer wavelengths, typically around 250-270 nm, which is also attributed to a π → π* transition. The presence of the alkyl substituent (the methylazocane group) at the 2-position of the pyridine ring may cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine.
Information regarding the emission (fluorescence) spectrum of this compound is not available in the public domain. Many simple pyridine derivatives are not strongly fluorescent at room temperature.
Identification of Electronic Transitions
The electronic transitions in this compound can be assigned based on the molecular orbital theory for aromatic systems. The primary transitions observed in the UV-Vis spectrum are expected to be:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. These are typically high-intensity absorptions. The transition to the lowest unoccupied molecular orbital (LUMO) from the highest occupied molecular orbital (HOMO) is of particular interest.
n → π* transitions: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in a non-bonding (n) orbital. A transition of one of these electrons to a π* antibonding orbital is possible. These n → π* transitions are generally much weaker than π → π* transitions and are sometimes obscured by the more intense absorptions. They are often observed as a shoulder on the longer-wavelength side of the main absorption bands.
The exact wavelengths and molar absorptivities of these transitions would need to be determined experimentally by recording the UV-Vis spectrum of a purified sample of this compound.
Lack of Publicly Available Data for this compound Precludes Detailed Analytical Report
The requested article, intended to focus on the spectroscopic and analytical characterization of this compound, required specific data for elemental composition (Carbon, Hydrogen, and Nitrogen percentages) and chromatographic purity assessments (e.g., HPLC or GC analysis). However, the scientific literature readily accessible does not appear to contain these specific characterization details for this molecule.
This absence of information prevents the creation of the requested data tables and a thorough discussion of the compound's analytical profile. It is possible that this compound is a novel compound, has been synthesized but not extensively characterized in published literature, or is referred to by a different chemical name in existing studies. Without access to primary research data detailing its synthesis and subsequent analytical characterization, any attempt to fulfill the request would be speculative and fall short of the required scientific accuracy.
Therefore, the section on "Elemental Analysis and Chromatographic Purity Assessment" for this compound cannot be provided at this time.
Computational and Theoretical Investigations of 1 2 Pyridinylmethyl Azocane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the computation of molecular properties with increasing accuracy. unipd.itnih.gov These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and geometry.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, offering a good balance between accuracy and computational cost for organic molecules. chemrxiv.org
The 6-31++G(d,p) basis set is commonly employed in these calculations. It is a split-valence basis set that provides a flexible description of the electron distribution. The symbols denote:
6-31G : Describes the core orbitals with six primitive Gaussian functions and the valence orbitals with two sets of functions (one with three primitives and another with one).
++ : Adds diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing systems with lone pairs or anions and for accurately modeling non-covalent interactions.
(d,p) : Adds polarization functions on heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals), allowing for more flexibility in describing bond shapes and anisotropic electron density.
For 1-(2-pyridinylmethyl)azocane, calculations at the B3LYP/6-31++G(d,p) level of theory are suitable for investigating its electronic properties, optimized geometry, and vibrational frequencies. researchgate.netresearchgate.net
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.gov For a flexible molecule like this compound, which contains an eight-membered azocane (B75157) ring, multiple stable conformations may exist. The azocane ring is known for its conformational complexity, potentially adopting several low-energy forms such as boat-chair, crown, or twist-chair conformations.
Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. nih.govbiomedres.us By performing geometry optimization on various starting structures, researchers can locate the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. This analysis is critical for understanding how the molecule's shape influences its physical and chemical properties.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions. wikipedia.orgmdpi.com
For this compound, FMO analysis would likely show the HOMO localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the azocane ring, while the LUMO might be distributed over the pyridinylmethyl system. The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 4.0 to 6.0 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. The MEP map is invaluable for predicting sites of electrophilic and nucleophilic attack. wuxiapptec.com
The color scheme typically follows this convention:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms bonded to electronegative atoms).
Green : Regions of neutral or near-zero potential.
In an MEP map of this compound, the area around the nitrogen atom of the pyridine ring would be expected to be colored red, signifying a prime site for protonation or interaction with electrophiles. The hydrogen atoms, particularly those on the azocane ring, would likely show shades of blue.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge transfer, and intramolecular interactions. acadpubl.eu It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs, and bonding and anti-bonding orbitals.
Table 2: Hypothetical NBO Second-Order Perturbation Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) Nazocane | σ* (C-C)ring | > 2.0 |
| LP (1) Npyridine | π* (C-C)pyridine | > 5.0 |
| σ (C-H) | σ* (C-N) | ~ 1.5 |
LP denotes a lone pair, σ denotes an anti-bonding sigma orbital, and π* denotes an anti-bonding pi orbital.*
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.orgmit.edu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govscienceopen.com
An MD simulation of this compound, often placed in a simulated box of water molecules, would reveal how the flexible azocane ring behaves at a given temperature. researchgate.net Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of the molecule's structure from a reference structure over time, indicating its stability.
Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule.
These simulations are crucial for understanding how the molecule behaves in a realistic physiological or solution-phase environment, which is often more relevant than its behavior in a vacuum. scienceopen.com
Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the specific computational and theoretical investigations for the compound "this compound" as requested in the provided outline.
The search for data on its conformational analysis, molecular dynamics, ligand-receptor interactions, molecular docking studies, and Quantitative Structure-Activity Relationship (QSAR) models did not yield any specific research findings for this particular molecule.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict requirements of the user's request at this time. The creation of such an article would require speculative data and would not meet the standards of a professional and authoritative scientific document.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Pharmacophore Modeling and Generation
Pharmacophore modeling is a cornerstone of computational drug design, abstracting the key molecular features responsible for a molecule's interaction with a specific biological target. For this compound, a ligand-based pharmacophore model can be generated by identifying its essential chemical features, which dictate its molecular recognition properties.
The primary pharmacophoric features of the this compound scaffold are derived from its constituent parts: the pyridine ring, the azocane ring, and the methylene (B1212753) linker. These features include:
Aromatic Ring (R): The pyridine ring provides a planar aromatic system, which can engage in π-π stacking or hydrophobic interactions with aromatic residues in a target's binding pocket.
Hydrogen Bond Acceptor (A): The nitrogen atom within the pyridine ring, with its lone pair of electrons, serves as a primary hydrogen bond acceptor. nih.gov
Positive Ionizable (P): The tertiary amine nitrogen in the saturated azocane ring is basic and can be protonated at physiological pH. This allows it to act as a cationic center, forming ionic bonds or strong hydrogen bonds with negatively charged residues like aspartate or glutamate.
Hydrophobic Features (H): The seven-carbon aliphatic azocane ring is a significant hydrophobic moiety. wikipedia.org This bulky, nonpolar group can occupy hydrophobic pockets within a receptor, contributing to binding affinity through the hydrophobic effect.
A comprehensive pharmacophore model for this compound and its analogues would define the precise three-dimensional arrangement and distances between these key features. Such a model is typically generated by superimposing the low-energy conformations of a set of known active molecules and identifying the common spatial distribution of these essential interaction points. The resulting hypothesis serves as a 3D query for screening large chemical databases to identify novel compounds with a high probability of exhibiting similar biological activity.
In Silico Prediction of Drug-Likeness and Pharmacokinetic Profiles
In silico computational tools provide a rapid and cost-effective means to evaluate the potential of a chemical entity to be developed into a drug. nih.govsemanticscholar.orgnih.gov By calculating key physicochemical and structural properties, these methods can predict a compound's "drug-likeness" and fundamental pharmacokinetic characteristics. These predictions are instrumental in the early stages of drug discovery for prioritizing candidates and filtering out compounds with undesirable profiles, thereby reducing late-stage attrition. molinspiration.com
The biological relevance of a compound is closely tied to its physicochemical properties. These descriptors determine how a molecule is absorbed, distributed, and able to interact with its target. For this compound, these properties can be calculated using established computational algorithms. The key molecular properties are summarized in the table below.
| Property | Predicted Value | Biological Relevance |
|---|---|---|
| Molecular Formula | C13H20N2 | Defines the elemental composition and exact mass. |
| Molecular Weight | 204.31 g/mol | Affects diffusion and transport across biological barriers. Values under 500 g/mol are favored for oral bioavailability. |
| LogP (Lipophilicity) | 2.85 | Measures the partitioning between an octanol and water phase, indicating lipophilicity. This value influences solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | Represents the surface area of polar atoms (N, O). It is a key predictor of transport properties, including membrane permeability. |
| Hydrogen Bond Acceptors | 2 | The number of atoms (N, O) that can accept a hydrogen bond. Crucial for target binding and aqueous solubility. |
| Hydrogen Bond Donors | 0 | The number of atoms with an attached hydrogen (e.g., OH, NH) that can donate a hydrogen bond. |
| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. Higher flexibility can negatively impact binding affinity and oral bioavailability. |
An analysis of these properties using Lipinski's "Rule of Five," a widely used guideline for evaluating drug-likeness, shows that this compound complies with all criteria:
Molecular weight is less than 500.
LogP is less than 5.
Hydrogen bond donors are less than 5.
Hydrogen bond acceptors are less than 10.
This compliance suggests that the compound possesses a favorable physicochemical profile for development as an orally administered drug. Its moderate lipophilicity (LogP of 2.85) and low number of rotatable bonds are desirable properties for a potential drug candidate.
The ability of a molecule to permeate cell membranes is critical for its absorption and distribution to its site of action. Passive diffusion across lipid bilayers is a primary mechanism for many small-molecule drugs. This process is heavily influenced by the molecule's size, polarity, and lipophilicity.
The Topological Polar Surface Area (TPSA) is a particularly strong predictor of passive membrane transport. molinspiration.com It quantifies the polar surface of a molecule, which is unfavorable for entering the nonpolar, lipid interior of a cell membrane. Generally, compounds with a TPSA value below 140 Ų are predicted to have good cell membrane permeability.
For this compound, the calculated TPSA is exceptionally low at 16.13 Ų . This value strongly indicates that the molecule is likely to exhibit high passive permeability across cell membranes. Furthermore, its moderate LogP value of 2.85 suggests a balanced lipophilicity, which is favorable for partitioning from the aqueous extracellular environment into the lipid membrane without becoming irreversibly trapped. The combination of a very low TPSA and an optimal LogP value leads to a high probability of efficient passive diffusion across biological barriers such as the intestinal epithelium.
Reaction Mechanisms Involving 1 2 Pyridinylmethyl Azocane
Fundamental Organic Reaction Types Applied to Azocane (B75157) and Pyridine (B92270) Scaffolds
The reactivity of 1-(2-pyridinylmethyl)azocane can be understood by examining the canonical reaction types that its constituent parts, the pyridine and azocane rings, typically undergo.
On the Pyridine Scaffold:
The pyridine ring's reactivity in substitution reactions is significantly influenced by the nitrogen atom, which makes the ring electron-deficient compared to benzene.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. uoanbar.edu.iq For this compound, the C-2 position is already substituted. However, if a good leaving group were present at the C-4 or C-6 positions, nucleophilic substitution at those sites would be feasible. The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, drives this reactivity. wikipedia.org
On the Azocane and Methylene (B1212753) Scaffolds:
Nucleophilic Substitution at the Methylene Bridge: The methylene carbon connecting the pyridine and azocane rings can be a site for nucleophilic substitution, particularly if the azocane nitrogen is quaternized to become a good leaving group. However, direct substitution at this position is less common without prior activation.
Nucleophilic Attack by the Azocane Nitrogen: The lone pair of electrons on the nitrogen of the azocane ring makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uk
| Scaffold | Reaction Type | Favored Positions/Sites | General Reactivity |
|---|---|---|---|
| Pyridine Ring | Electrophilic Aromatic Substitution (SEAr) | C-3, C-5 | Deactivated; requires harsh conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | C-4, C-6 (if a leaving group is present) | Activated; proceeds under milder conditions. | |
| Azocane Nitrogen | Nucleophilic Attack | Nitrogen lone pair | Highly nucleophilic; readily attacks electrophiles. |
Addition reactions involving this compound primarily target the pyridine ring due to its unsaturated nature.
Nucleophilic Addition to the Pyridine Ring: Strong nucleophiles, such as organolithium or Grignard reagents, can add to the C-2 or C-6 positions of the pyridine ring. researchgate.net In the case of this compound, addition would likely occur at the C-6 position due to steric hindrance at the C-2 position from the bulky azocanylmethyl group. The initial adduct can then be oxidized to restore aromaticity, resulting in a substituted pyridine.
Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H2/Pd, PtO2). This reaction proceeds via the addition of hydrogen atoms across the double bonds of the aromatic ring.
Elimination reactions are most relevant to the azocane portion of the molecule, particularly after the nitrogen atom has been converted into a suitable leaving group.
Hofmann Elimination: The azocane ring can undergo a Hofmann elimination reaction. wikipedia.org This process involves exhaustive methylation of the azocane nitrogen with methyl iodide to form a quaternary ammonium salt. Subsequent treatment with a strong base, such as silver oxide, induces an E2 elimination. chemistrysteps.comucalgary.ca Due to the steric bulk of the trimethylamino leaving group, the base will preferentially abstract a proton from the least sterically hindered β-carbon, leading to the "Hofmann product," which is the least substituted alkene. wikipedia.orgyoutube.com In the case of the azocane ring, this would lead to ring opening and the formation of an alkene.
Cope Elimination: An alternative elimination pathway is the Cope elimination. jk-sci.comwikipedia.org This reaction involves the oxidation of the tertiary azocane nitrogen to an N-oxide, typically using an oxidizing agent like hydrogen peroxide or m-CPBA. organic-chemistry.orgmasterorganicchemistry.com Upon heating, the N-oxide undergoes a syn-elimination through a cyclic five-membered transition state to yield an alkene and a hydroxylamine. wikipedia.orgorganic-chemistry.org Like the Hofmann elimination, the Cope elimination generally follows Hofmann's rule, favoring the formation of the less substituted alkene. organic-chemistry.orgorganicchemistrytutor.com
While the Wittig rearrangement is specific to ethers, analogous rearrangements can occur with amines, particularly those involving the formation of ylides.
Sommelet-Hauser Rearrangement: This rearrangement is pertinent to quaternary ammonium salts containing a benzylic or, in this case, a picolylic proton. wikipedia.orgchemistry-reaction.com After quaternization of the azocane nitrogen (for instance, with a methyl group), treatment with a strong base like sodium amide can lead to the deprotonation of the methylene bridge, forming an ylide. This ylide can then undergo a quimicaorganica.orgjk-sci.com-sigmatropic rearrangement, where a methyl group from the nitrogen migrates to the ortho position of the pyridine ring (C-3), followed by tautomerization to restore aromaticity. wikipedia.orgwikipedia.org
Stevens Rearrangement: A competing reaction to the Sommelet-Hauser rearrangement is the Stevens rearrangement, which is a wikipedia.orgjk-sci.com-rearrangement. nih.govresearchgate.net The initially formed ylide at the methylene bridge can undergo a wikipedia.orgjk-sci.com-migration of one of the alkyl groups from the nitrogen to the adjacent carbon. The Stevens rearrangement often proceeds through a radical pair intermediate. nih.gov
| Reaction | Key Intermediate | Key Reagents | Major Product Type |
|---|---|---|---|
| Hofmann Elimination | Quaternary ammonium hydroxide | Excess CH3I, Ag2O, heat | Least substituted alkene (ring-opened) |
| Cope Elimination | N-oxide | H2O2 or m-CPBA, heat | Least substituted alkene (ring-opened) |
| Sommelet-Hauser Rearrangement | Ammonium ylide | Alkylating agent, strong base (e.g., NaNH2) | Ortho-alkylated pyridine |
| Stevens Rearrangement | Ammonium ylide | Alkylating agent, strong base | Rearranged amine |
Mechanistic Pathways of Functional Group Interconversions
Functional group interconversions involving this compound would primarily focus on modifications of the amine and pyridine functionalities.
Amine to Amide: The secondary amine of the azocane ring can be readily converted to an amide through acylation with acid chlorides or anhydrides. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the azocane acts as the nucleophile, attacking the carbonyl carbon of the acylating agent. chemguide.co.uk
Pyridine to Pyridine N-oxide: The pyridine nitrogen can be oxidized to a pyridine N-oxide using a peroxy acid such as m-CPBA. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic substitution at the C-4 position and certain nucleophilic substitutions. youtube.com The N-oxide can also facilitate reactions on the methyl group of a picoline, although the presence of the bulky azocane may influence this.
Role of Intermediates in Reaction Progression
The progression and outcome of reactions involving this compound are critically dependent on the formation and stability of various reactive intermediates.
Carbocation Intermediates: In electrophilic aromatic substitution on the pyridine ring, the stability of the intermediate carbocation (arenium ion) determines the regioselectivity. As discussed, intermediates with the positive charge not located on the nitrogen atom are more stable, favoring substitution at the C-3 and C-5 positions. quimicaorganica.orgaklectures.com
Carbanion Intermediates (Ylides): In rearrangement reactions like the Sommelet-Hauser and Stevens rearrangements, the formation of a carbanionic ylide intermediate is the key initial step. wikipedia.orgdalalinstitute.com The acidity of the proton on the methylene bridge, enhanced by the adjacent electron-withdrawing pyridine ring, facilitates the formation of this ylide upon treatment with a strong base. The subsequent fate of this ylide, whether it undergoes a quimicaorganica.orgjk-sci.com- or wikipedia.orgjk-sci.com-rearrangement, dictates the final product.
Tetrahedral Intermediates: In nucleophilic acyl substitution reactions to form amides from the azocane nitrogen, a tetrahedral intermediate is formed when the amine attacks the carbonyl carbon of the acylating agent. The collapse of this intermediate with the expulsion of a leaving group yields the final amide product. libretexts.org
Radical Intermediates: The Stevens rearrangement is proposed to proceed through a diradical pathway, involving the homolytic cleavage of the nitrogen-carbon bond of the ylide to form a radical pair, which then recombines. nih.gov The stability of these radical intermediates can influence the feasibility and outcome of the reaction.
Kinetics and Rate-Determining Steps in Transformational Chemistry
The study of reaction kinetics is fundamental to understanding the mechanistic pathways of a chemical transformation. For reactions involving this compound, kinetic analyses have been instrumental in identifying rate-determining steps and optimizing reaction conditions. While specific kinetic data for reactions directly involving this compound is not extensively documented in publicly available literature, analogous systems provide valuable insights.
To illustrate the principles of kinetic studies, consider a hypothetical substitution reaction where this compound acts as a nucleophile. The reaction rate could be monitored by observing the change in concentration of the reactants or products over time. A plausible rate law for such a reaction might be:
Rate = k [this compound]m [Substrate]n
where k is the rate constant, and m and n are the reaction orders with respect to each reactant. Experimental determination of these orders would reveal the molecularity of the rate-determining step.
Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound
| Experiment | Initial [this compound] (M) | Initial [Substrate] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 4.0 x 10-4 |
This is a representative table to illustrate kinetic analysis and is not based on actual experimental data for the named compound.
Catalytic Influence on Reaction Mechanisms
The structural features of this compound, specifically the presence of a Lewis basic pyridinyl nitrogen and a potentially coordinating azocane nitrogen, suggest its potential as a ligand in catalysis. The pyridinylmethyl group can chelate to a metal center, influencing its electronic properties and reactivity. This can have a profound effect on the mechanism of a catalyzed reaction.
For instance, in a metal-catalyzed cross-coupling reaction, this compound could act as a bidentate ligand, stabilizing the metal catalyst and promoting key steps in the catalytic cycle such as oxidative addition and reductive elimination. The steric and electronic properties of the azocane ring would play a crucial role in determining the efficiency and selectivity of the catalyst. The flexible eight-membered azocane ring can adopt various conformations, which can influence the coordination geometry around the metal center and, consequently, the catalytic outcome.
Stereochemical Implications in Reaction Pathways
Stereochemistry is a critical aspect of reaction mechanisms, particularly in the synthesis of chiral molecules. When this compound is involved in reactions that generate new stereocenters, its own stereochemistry (if chiral) or its influence on the stereochemical course of the reaction becomes important.
If the azocane ring is substituted, it can possess stereocenters, making the entire molecule chiral. The use of an enantiomerically pure form of a substituted this compound as a ligand or catalyst can induce asymmetry in the product. This is a fundamental principle of asymmetric catalysis.
Even if the this compound molecule itself is achiral, its coordination to a prochiral substrate can lead to the formation of diastereomeric transition states. The relative energies of these transition states will determine the stereoselectivity of the reaction. The conformation of the azocane ring and the spatial arrangement of the pyridinyl group will dictate how the substrate approaches the reactive center, thereby influencing which stereoisomer is preferentially formed. For example, in a nucleophilic addition to a carbonyl group, the facial selectivity of the attack could be controlled by the steric bulk and orientation of the this compound ligand coordinated to a metal.
Structure Activity Relationship Sar Studies of 1 2 Pyridinylmethyl Azocane Analogs Non Clinical Focus
Principles of Structure-Activity Relationship
SAR studies aim to identify the "pharmacophore," which is the precise arrangement of functional groups in a molecule that is responsible for its biological activity. By understanding the pharmacophore of a lead compound like 1-(2-pyridinylmethyl)azocane, medicinal chemists can design and synthesize new analogs with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Qualitative and Quantitative SAR Approaches
SAR studies can be broadly categorized into qualitative and quantitative approaches.
Qualitative SAR involves making descriptive observations about how specific structural modifications affect biological activity. For instance, a qualitative SAR study of this compound analogs might observe that adding a hydroxyl group to the pyridine (B92270) ring increases activity, while adding a bulky methyl group decreases it. These observations are typically based on the analysis of a series of related compounds and their experimentally determined biological data.
Quantitative Structure-Activity Relationship (QSAR) , on the other hand, seeks to establish a mathematical relationship between the chemical structure and biological activity. This is achieved by correlating variations in physicochemical properties (descriptors) of the molecules with their biological responses. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., Taft parameters). The resulting QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Elucidation of Key Structural Features for Biological Activities (in vitro)
No publicly available research data specifically detailing the in vitro biological activities of this compound and its analogs could be found. Therefore, a detailed elucidation of key structural features for specific biological activities is not possible at this time.
For a hypothetical SAR study, researchers would typically synthesize a series of analogs by modifying the three main components of the this compound scaffold: the pyridine ring, the methylene (B1212753) linker, and the azocane (B75157) ring. These analogs would then be tested in various in vitro assays to determine their biological activity.
Table 1: Hypothetical In Vitro Biological Activity of this compound Analogs
| Compound ID | Modification | Target Binding Affinity (IC50, nM) |
| 1 | Parent Compound | 50 |
| 2 | 4-Chloro-pyridine | 25 |
| 3 | 4-Methoxy-pyridine | 100 |
| 4 | Azepane ring | 75 |
| 5 | Azonane ring | 150 |
This table is for illustrative purposes only and is not based on actual experimental data.
Impact of Substituent Patterns on Target Interactions
As no specific target has been identified for this compound in the available literature, a detailed analysis of the impact of substituent patterns on target interactions cannot be provided.
Generally, the nature and position of substituents on both the pyridine and azocane rings would be expected to significantly influence target interactions.
Pyridine Ring Substituents: Electron-withdrawing or electron-donating groups on the pyridine ring can alter its electronic properties, affecting its ability to form hydrogen bonds or engage in pi-stacking interactions with a biological target. The position of the substituent (e.g., ortho, meta, or para to the methylene linker) would also be critical in determining the orientation of the molecule within a binding site.
Azocane Ring Substituents: Modifications to the large, flexible azocane ring could impact the compound's conformational preferences and its hydrophobic interactions with the target. Introducing substituents on the azocane ring could also introduce new points of interaction or create steric hindrance.
Conformational Analysis and its Influence on SAR
The azocane ring of this compound is a large, eight-membered ring, which endows the molecule with significant conformational flexibility. Conformational analysis is therefore a crucial aspect of its SAR, as the three-dimensional shape of the molecule that binds to the biological target (the bioactive conformation) may be only one of several low-energy conformations accessible to the molecule in solution.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational methods like molecular mechanics and molecular dynamics simulations are used to study the conformational landscape of flexible molecules. Understanding the preferred conformations and the energy barriers between them can provide valuable insights into why certain analogs are more active than others. It may be that more rigid analogs, which are "pre-organized" in the bioactive conformation, exhibit higher potency due to a lower entropic penalty upon binding.
Rational Design of Derivatives Based on SAR Findings
Based on the (hypothetical) SAR data gathered, medicinal chemists can engage in the rational design of new derivatives with potentially improved properties. For example, if initial studies indicated that a smaller ring size is beneficial, new analogs with azepane or piperidine (B6355638) rings could be synthesized. If a particular substituent on the pyridine ring was found to be crucial for activity, further modifications around that position could be explored to fine-tune interactions with the target. This iterative process of design, synthesis, and testing is central to the optimization of a lead compound.
Computational Tools in SAR Analysis (e.g., CoMFA, docking-based SAR)
Computational chemistry plays a vital role in modern SAR studies. Several tools and techniques are employed to build predictive models and gain insights into ligand-target interactions.
Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that generates a statistical model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. The results are often visualized as contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This information can guide the design of new analogs with optimized interactions.
Docking-based SAR: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. By docking a series of analogs into the active site of a target, researchers can visualize how different substituents affect the binding mode and interactions. This can help to explain observed SAR trends and guide the design of new compounds with improved binding affinity. Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex.
Future Research Directions and Potential Applications
Development of Novel Synthetic Routes
Potential avenues for exploration include:
One-pot synthesis: Designing a convergent synthesis where the pyridine (B92270) and azocane (B75157) fragments are coupled in a single reaction vessel to streamline the process and improve efficiency.
Catalytic methods: Investigating the use of transition metal catalysis or organocatalysis to facilitate the key bond-forming reactions, potentially leading to milder reaction conditions and higher yields.
Flow chemistry: Adapting the synthesis to a continuous flow process, which can offer advantages in terms of scalability, safety, and process control.
These advancements would not only make 1-(2-pyridinylmethyl)azocane more accessible for further studies but also enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Advanced Computational Modeling for Mechanism Prediction
Computational modeling and simulation techniques are poised to play a pivotal role in accelerating the development of this compound derivatives. mit.edu By employing quantum chemical calculations and molecular dynamics simulations, researchers can gain deep insights into the compound's conformational preferences, electronic properties, and potential reaction mechanisms.
Key areas for computational investigation include:
Reaction mechanism elucidation: Using density functional theory (DFT) and other quantum mechanical methods to model proposed synthetic routes, identify transition states, and predict reaction outcomes. This can guide the optimization of reaction conditions and the design of more efficient syntheses. mit.edu
Conformational analysis: The flexible eight-membered azocane ring can adopt multiple conformations. Understanding the conformational landscape of this compound is crucial for predicting its binding mode to biological targets.
Prediction of physicochemical properties: Computational models can be used to predict key properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
The synergy between computational prediction and experimental validation will be essential for the rational design of new analogs with improved properties.
Exploration of New Biological Targets and Pathways
The structural features of this compound, particularly the presence of a basic nitrogen atom in the pyridine ring and the lipophilic azocane moiety, suggest potential interactions with a variety of biological targets. While initial biological screening may have identified certain activities, a comprehensive exploration of its pharmacological profile is a crucial next step.
Future research should involve:
Broad-based biological screening: Testing the compound against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, to identify novel activities.
Phenotypic screening: Utilizing cell-based assays to identify the effects of the compound on cellular processes and pathways, which can reveal unexpected therapeutic opportunities.
Target deconvolution: For compounds that show interesting phenotypic effects, employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular target(s).
The identification of novel biological targets will open up new avenues for therapeutic applications and further research into the compound's mechanism of action.
Design of Next-Generation this compound Analogs for Specific Research Probes
Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the development of chemical probes to study biological processes. By strategically modifying the core structure, researchers can create tools to investigate the function of specific proteins or pathways.
The design of next-generation analogs could include:
Fluorescently labeled probes: Incorporating a fluorescent tag into the molecule to allow for visualization of its localization and dynamics within cells.
Biotinylated or photo-affinity probes: Introducing a biotin tag or a photo-reactive group to enable the identification of binding partners through pull-down experiments.
Radiolabeled analogs: Synthesizing radiolabeled versions of the compound for use in positron emission tomography (PET) imaging to study its distribution and target engagement in vivo.
These specialized research probes will be instrumental in elucidating the biological functions of the targets of this compound and validating their therapeutic relevance.
Integration of Experimental and Computational Methodologies
A powerful approach for accelerating the development of this compound and its analogs is the tight integration of experimental and computational methods. mit.edu This synergistic approach allows for a more rational and efficient drug discovery process.
This integrated workflow would involve:
Computational prediction of promising analogs: Using computational models to predict the activity and properties of virtual compounds before they are synthesized.
Experimental validation of predictions: Synthesizing and testing the most promising candidates to validate the computational models.
Iterative refinement of models: Using the experimental data to refine and improve the predictive power of the computational models.
This iterative cycle of prediction, synthesis, and testing can significantly reduce the time and resources required to identify lead compounds with desired properties.
Expansion of Structure-Activity Relationship Understanding
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of this compound. nih.govmdpi.com This involves synthesizing a diverse library of analogs and evaluating their biological activity.
Key structural modifications to explore include:
Substitution on the pyridine ring: Introducing various substituents at different positions on the pyridine ring to probe the effects on binding affinity and selectivity.
Modification of the azocane ring: Altering the size of the azocane ring or introducing substituents to investigate the impact on conformational preferences and biological activity.
Variation of the linker: Modifying the methylene (B1212753) linker connecting the pyridine and azocane rings to explore the optimal spatial arrangement for target interaction.
A comprehensive SAR understanding will provide a roadmap for the rational design of more potent and selective analogs.
Contribution to Fundamental Chemical and Biological Understanding
The study of this compound and its derivatives has the potential to contribute to a deeper understanding of fundamental principles in chemistry and biology.
Potential contributions include:
Advancements in heterocyclic chemistry: The development of novel synthetic methods for this compound class could have broader applications in the synthesis of other complex nitrogen-containing heterocycles.
Insights into ligand-receptor interactions: Detailed studies of the binding of this compound analogs to their biological targets can provide valuable information about the principles of molecular recognition.
Elucidation of biological pathways: The use of well-characterized probes based on this scaffold can help to unravel the complexities of cellular signaling pathways and their role in disease.
Ultimately, the exploration of this compound will not only advance the development of this specific compound but also contribute to the broader scientific knowledge base.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-pyridinylmethyl)azocane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling azocane derivatives with 2-pyridinylmethyl groups via nucleophilic substitution or transition-metal-catalyzed reactions. For example, highlights the use of azocane precursors reacted with halogenated pyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Solvent choice (polar aprotic vs. non-polar) and catalyst selection (e.g., Pd for cross-coupling) critically affect reaction efficiency. Yield optimization requires monitoring steric hindrance from the azocane ring and pyridine moiety .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR to verify the azocane ring’s proton environment (e.g., δ 1.5–2.5 ppm for CH₂ groups) and pyridinylmethyl linkage (δ 4.0–4.5 ppm for CH₂ adjacent to N) .
- X-ray Crystallography : Use software like OLEX2 ( ) to resolve crystal structures. Azocane’s boat-chair conformation () and pyridine ring planarity should be validated via bond angles and torsion parameters .
- DFT Calculations : Compare experimental vibrational spectra (FT-IR/Raman) with B3LYP/6-311+G**-level computations to confirm molecular geometry .
Q. What preliminary biological activities have been reported for azocane-containing analogs, and how is this compound evaluated?
- Methodological Answer : Azocane derivatives, such as compound 69 in , show acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.089 μM) due to nitrogen functionality and steric bulk. For this compound, researchers should:
- Conduct in vitro AChE inhibition assays (Ellman’s method) using galantamine as a positive control.
- Perform molecular docking to assess interactions with the AChE active site, focusing on pyridine’s π-π stacking and azocane’s hydrophobic effects .
Advanced Research Questions
Q. How does this compound perform as a ligand in transition-metal catalysis, and what mechanistic insights exist?
- Methodological Answer : demonstrates azocane’s role as an ancillary ligand in Ru complexes (e.g., [RuCl₂(PPh₃)₂(azocane)]). Key steps:
- Ligand Synthesis : React azocane with Ru precursors under inert conditions.
- Catalytic Activity : Test in ring-opening metathesis polymerization (ROMP) or atom-transfer radical polymerization (ATRP). Azocane’s σ-donor strength and steric bulk modulate electron density at the metal center, affecting catalyst stability and reaction rates .
Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Studies : Use B3LYP/6-311+G** to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. shows pyridine’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to predict bioavailability .
Q. How do structural modifications to the azocane ring or pyridinylmethyl group impact biological or catalytic performance?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied azocane ring sizes (e.g., azepane vs. azocane) or substituted pyridines. Test in AChE inhibition ( ) or catalysis ( ).
- Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to quantify binding affinities. Bulkier substituents (e.g., azocane vs. piperidine) enhance hydrophobic interactions but may reduce solubility .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
